Cas no 943320-50-1 (3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide)

3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide structure
943320-50-1 structure
商品名:3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide
CAS番号:943320-50-1
MF:C21H23F3IN3O
メガワット:517.326507806778
MDL:MFCD22572796
CID:1984152
PubChem ID:46838910

3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide 化学的及び物理的性質

名前と識別子

    • 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
    • 3-iodo-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]Benzamide
    • 3-Iodo-4-methyl-N-{4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluor omethyl)phenyl}benzamide
    • BENZAMIDE, 3-IODO-4-METHYL-N-[4-[(4-METHYL-1-PIPERAZINYL)METHYL]-3-(TRIFLUOROMETHYL)PHENYL]-
    • 3-Iodo-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide (ACI)
    • 3-Iodo-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide
    • BCP15243
    • F30005
    • 3-IODO-4-METHYL-N-{4-[(4-METHYLPIPERAZIN-1-YL)METHYL]-3-(TRIFLUOROMETHYL)PHENYL}BENZAMIDE
    • AKOS025395811
    • 3-iodo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide
    • CHEMBL4079252
    • 3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl) phenyl)benzamide
    • CS-D0230
    • UNII-YDY32MF3UC
    • MFCD22572796
    • 3-iodo-4-methyl-N-[4-(4-methylpiperazin-1-ylmethyl)-3-trifluoromethylphenyl]benzamide
    • YDY32MF3UC
    • BDBM50242182
    • SCHEMBL588975
    • Benzamide, 3-iodo-4-methyl-N-(4-((4-methyl-1-piperazinyl)methyl)-3-(trifluoromethyl)phenyl)-
    • 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl) benzamide
    • 943320-50-1
    • AS-48249
    • 3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide
    • MDL: MFCD22572796
    • インチ: 1S/C21H23F3IN3O/c1-14-3-4-15(11-19(14)25)20(29)26-17-6-5-16(18(12-17)21(22,23)24)13-28-9-7-27(2)8-10-28/h3-6,11-12H,7-10,13H2,1-2H3,(H,26,29)
    • InChIKey: GQJNOOSFYQAIMI-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=C(I)C(C)=CC=1)NC1C=C(C(F)(F)F)C(CN2CCN(C)CC2)=CC=1

計算された属性

  • せいみつぶんしりょう: 517.08400
  • どういたいしつりょう: 517.08379g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 554
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 35.6Ų

じっけんとくせい

  • 密度みつど: 1.532±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: Insuluble (9.3E-3 g/L) (25 ºC),
  • PSA: 39.07000
  • LogP: 4.87790

3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB457912-1g
3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide; .
943320-50-1
1g
€632.00 2025-03-19
abcr
AB457912-1 g
3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide; .
943320-50-1
1g
€1,399.90 2023-04-22
abcr
AB457912-100 mg
3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide; .
943320-50-1
100mg
€310.00 2023-04-22
TRC
I248765-250mg
3-Iodo-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide
943320-50-1
250mg
$ 435.00 2022-06-04
TRC
I248765-500mg
3-Iodo-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide
943320-50-1
500mg
$ 725.00 2022-06-04
eNovation Chemicals LLC
Y1102578-5g
3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
943320-50-1 97%
5g
$1500 2024-06-05
eNovation Chemicals LLC
Y0996408-5g
3-iodo-4-Methyl-N-(4-((4-Methylpiperazin-1-yl)Methyl)-3-(trifluoroMethyl)phenyl)benzaMide
943320-50-1 95%
5g
$500 2024-08-02
Alichem
A139003097-5g
3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
943320-50-1 95%
5g
$1458.60 2023-08-31
eNovation Chemicals LLC
D621984-1G
3-iodo-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide
943320-50-1 95%
1g
$695 2024-07-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057727-1g
3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
943320-50-1 98%
1g
¥4645.00 2024-04-24

3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide 合成方法

Synthetic Routes 1

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, -20 °C; -20 °C → rt; 2 h, rt
リファレンス
Identification of GZD824 as an Orally Bioavailable Inhibitor That Targets Phosphorylated and Nonphosphorylated Breakpoint Cluster Region-Abelson (Bcr-Abl) Kinase and Overcomes Clinically Acquired Mutation-Induced Resistance against Imatinib
Ren, Xiaomei; Pan, Xiaofen; Zhang, Zhang; Wang, Deping; Lu, Xiaoyun; et al, Journal of Medicinal Chemistry, 2013, 56(3), 879-894

Synthetic Routes 2

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  4 h, rt
リファレンス
Alkynylheterocyclic compounds as FGFR receptor inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancers
, China, , ,

Synthetic Routes 3

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  4 h, rt
リファレンス
Preparation of diol- or boron-containing pyrimidine and imidazo[1,2-a]pyridine, and quinoline derivatives as Bcr-abl tyrosine-kinase ligands capable of dimerizing in an aqueous solution, and methods of using same
, World Intellectual Property Organization, , ,

Synthetic Routes 4

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  1 h, rt
リファレンス
Alkynyl heterocyclic compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 5

はんのうじょうけん
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; 3 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  5 h, rt
リファレンス
Discovery of novel Ponatinib analogues for reducing KDR activity as potent FGFRs inhibitors
Liu, Yang; Peng, Xia; Guan, Xiaocong; Lu, Dong; Xi, Yong; et al, European Journal of Medicinal Chemistry, 2017, 126, 122-132

Synthetic Routes 6

はんのうじょうけん
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  30 min, rt
1.2 24 h, rt
リファレンス
Inhibitors to Overcome Secondary Mutations in the Stem Cell Factor Receptor KIT
Kaitsiotou, Helena; Keul, Marina; Hardick, Julia; Muehlenberg, Thomas; Ketzer, Julia; et al, Journal of Medicinal Chemistry, 2017, 60(21), 8801-8815

Synthetic Routes 7

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Reagents: Water
リファレンス
Preparation of ethynylbenzamide and piperdinecarboxamide compounds as protein kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 8

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 h, rt
1.2 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ;  0.5 h, rt
1.3 overnight, 45 °C
リファレンス
3-Acetylenyl-pyrazole-pyrimidine derivatives as tyrosine kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, China, , ,

Synthetic Routes 9

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  2 h, rt
リファレンス
Preparation of heteroaryl-ethynyl derivatives as ABL inhibitors and use thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 10

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  rt; 2 h, rt
1.2 Reagents: Water ;  rt
リファレンス
Synthesis of ponatinib
Tian, Kun; Yue, Hongliang; Zhou, Changling; Dai, Juan; Chen, Haixia; et al, Guangdong Huagong, 2013, 40(12), 24-25

Synthetic Routes 11

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Reagents: Water ;  rt
リファレンス
Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant
Huang, Wei-Sheng; Metcalf, Chester A.; Sundaramoorthi, Raji; Wang, Yihan; Zou, Dong; et al, Journal of Medicinal Chemistry, 2010, 53(12), 4701-4719

Synthetic Routes 12

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  1 h, 25 °C
リファレンス
Rapid Discovery of a Novel Series of Abl Kinase Inhibitors by Application of an Integrated Microfluidic Synthesis and Screening Platform
Desai, Bimbisar; Dixon, Karen; Farrant, Elizabeth; Feng, Qixing; Gibson, Karl R.; et al, Journal of Medicinal Chemistry, 2013, 56(7), 3033-3047

Synthetic Routes 13

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 h, 50 °C
リファレンス
Synthesis of antineoplastic agent Ponatinib
Xie, Ning; Li, Yan-yang; Zhao, Yan-jin; Li, Shu-xin, Zhongguo Xinyao Zazhi, 2013, 22(22), 2688-2691

Synthetic Routes 14

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Water ;  rt
リファレンス
Preparation of alkyne derivatives for use as c-ABL inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 15

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 h, rt
1.2 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ;  0.5 h, rt
1.3 overnight, 45 °C
リファレンス
Preparation of 3-acetylenyl-pyrazole-pyrimidine derivatives as tyrosine kinase inhibitors useful in the treatment of cancer
, United States, , ,

Synthetic Routes 16

はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  24 h, rt
1.2 Solvents: Water
リファレンス
Enhancing Repair of Oxidative DNA Damage with Small-Molecule Activators of MTH1
Lee, Yujeong ; Onishi, Yoshiyuki; McPherson, Lisa; Kietrys, Anna M.; Hebenbrock, Marian; et al, ACS Chemical Biology, 2022, 17(8), 2074-2087

Synthetic Routes 17

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  6 h, reflux
1.2 Reagents: Diisopropylethylamine Solvents: Chloroform ;  5 h, rt
1.3 Reagents: Citric acid Solvents: Acetone ;  rt → 50 °C; 4 h, 50 °C
1.4 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  pH 8, 50 °C
リファレンス
Benzamide compound containing ethynyl as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, China, , ,

3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide Raw materials

3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide Preparation Products

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